molecular formula C25H33N5O7 B1292788 Ac-Gly-Ala-Lys(Ac)-AMC CAS No. 577969-56-3

Ac-Gly-Ala-Lys(Ac)-AMC

Número de catálogo B1292788
Número CAS: 577969-56-3
Peso molecular: 515.6 g/mol
Clave InChI: SUCZARDVMMDJRT-YWZLYKJASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

“Ac-Gly-Ala-Lys(Ac)-AMC” is a fluorogenic substrate used for the determination of protease activity . It undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC), which is fluorescent under UV light and can emit a fluorescent signal .


Chemical Reactions Analysis

“Ac-Gly-Ala-Lys(Ac)-AMC” undergoes hydrolysis, a chemical reaction that breaks the bond between the peptide and AMC, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC) .

Aplicaciones Científicas De Investigación

Kinetics in Biological Systems

Ac-Gly-Ala-Lys(Ac)-AMC, due to its peptide structure, is relevant in studies related to enzyme kinetics in biological systems. For instance, the study of the exocellular DD-carboxypeptidase-transpeptidase of Streptomyces R61 showed the involvement of similar peptide structures in transpeptidation reactions, which are vital in understanding enzyme mechanisms (Frère et al., 1973).

Antimicrobial Peptide Development

Research into the development of antimicrobial peptides has leveraged lysine-based structures. For instance, a study on lysine-based amphipathic nonapeptides, including structures similar to Ac-Gly-Ala-Lys(Ac)-AMC, demonstrated their potential in combating Gram-negative bacteria (Misawa et al., 2017).

Ion Channel Formation and Drug Delivery

Peptides composed of sequences including Gly-Ala-Lys have been studied for their potential in forming ion channels, which is essential for understanding cellular mechanisms and drug delivery. For example, the peptide SP-NLS, containing a similar structure, exhibited pore-forming activity and insights into its toxicity and membrane crossing process (Chaloin et al., 1998).

Interaction with Cellular Signaling Systems

The effect of polycationic peptides, similar to Ac-Gly-Ala-Lys(Ac)-AMC, on cellular signaling systems, particularly the adenylyl cyclase signaling system, has been a subject of study, providing insights into molecular mechanisms within cells (Shpakov et al., 2009).

Enzyme Kinetics and Specificity

Research on enzymes like X-prolyl dipeptidyl aminopeptidase involves substrates similar to Ac-Gly-Ala-Lys(Ac)-AMC to understand enzyme kinetics and substrate specificity, as seen in studies involving Lactococcus lactis (Lloyd & Pritchard, 1991).

Starch-Amino Acid Interactions

In food chemistry, the binding of amino acids like Gly, Ala, and Lys to starch has been examined to understand how these interactions affect the pasting behavior of starch, which has practical applications in food processing (Ito et al., 2006).

HIV Research

In the context of HIV research, peptides containing structures like Ac-Lys-Ala have been used in spectrophotometric assays to understand the mechanisms of HIV proteases (Nashed et al., 1989).

Propiedades

IUPAC Name

(2S)-6-acetamido-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35)/t15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCZARDVMMDJRT-YWZLYKJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Gly-Ala-Lys(Ac)-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Novak, I Fabrik, D Jurnecka, J Holubova… - Journal of proteome …, 2020 - ACS Publications
Post-translational modifications of proteins enable swift physiological adaptation of cells to altered growth conditions and stress. Aside from protein phosphorylation, acetylation on ε-…
Number of citations: 6 pubs.acs.org
RD Marcum, I Radhakrishnan - Journal of Biological Chemistry, 2019 - ASBMB
The constitutively nuclear histone deacetylases (HDACs) 1, 2, and 3 erase acetyl marks on acetyllysine residues, alter the landscape of histone modifications, and modulate chromatin …
Number of citations: 20 www.jbc.org
AA Reyes, S Fishbain, Y He - Acta Crystallographica Section F …, 2022 - scripts.iucr.org
The SET3 complex (SET3C) is a seven-subunit histone deacetylase complex that is capable of transcriptional regulation. Methylated histone 3 marks recruit SET3C to the nucleosome, …
Number of citations: 7 scripts.iucr.org
AA Reyes - 2022 - search.proquest.com
Eukaryotic genomes are organized into chromatin, which acts to regulate access to the organism’s genetic material. A large and diverse class of proteins, known as chromatin modifiers …
Number of citations: 2 search.proquest.com

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